4-[3-[3-(4-aminophenyl)sulfanylphenyl]sulfonylphenyl]sulfanylaniline
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Overview
Description
4-[3-[3-(4-aminophenyl)sulfanylphenyl]sulfonylphenyl]sulfanylaniline is a complex organic compound with the molecular formula C18H16N2S2. This compound is characterized by the presence of multiple aromatic rings and sulfur-containing functional groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-[3-(4-aminophenyl)sulfanylphenyl]sulfonylphenyl]sulfanylaniline typically involves multi-step organic reactions. One common method involves the reaction of 4-nitroaniline with thiophenol derivatives under controlled conditions to form intermediate compounds, which are then further reacted to produce the final product. The reaction conditions often include the use of catalysts, specific temperatures, and solvents to ensure the desired yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-[3-[3-(4-aminophenyl)sulfanylphenyl]sulfonylphenyl]sulfanylaniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Aromatic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
4-[3-[3-(4-aminophenyl)sulfanylphenyl]sulfonylphenyl]sulfanylaniline has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 4-[3-[3-(4-aminophenyl)sulfanylphenyl]sulfonylphenyl]sulfanylaniline involves its interaction with specific molecular targets and pathways. The compound’s sulfur-containing groups can form bonds with various biological molecules, potentially affecting their function. These interactions may influence cellular processes and biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 4,4’-dithiodianiline
- 4,4’-diaminodiphenylsulfone
- 4-aminophenyl sulfone
Uniqueness
Compared to similar compounds, 4-[3-[3-(4-aminophenyl)sulfanylphenyl]sulfonylphenyl]sulfanylaniline is unique due to its specific arrangement of sulfur and amino groups, which may confer distinct chemical and biological properties .
Properties
IUPAC Name |
4-[3-[3-(4-aminophenyl)sulfanylphenyl]sulfonylphenyl]sulfanylaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O2S3/c25-17-7-11-19(12-8-17)29-21-3-1-5-23(15-21)31(27,28)24-6-2-4-22(16-24)30-20-13-9-18(26)10-14-20/h1-16H,25-26H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKKWZKORFUKNGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)C2=CC=CC(=C2)SC3=CC=C(C=C3)N)SC4=CC=C(C=C4)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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